5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with the empirical formula C8H8N2O . It is a yellow solid and has a molecular weight of 148.16 g/mol . The compound belongs to the class of pyrrolopyridines and contains a carboxylic acid functional group. While it is not widely studied, it has potential applications in drug discovery and medicinal chemistry .
Synthesis Analysis
The synthetic route for this compound involves the introduction of a methoxy group at the 5-position and a methyl group at the 4-position of the pyrrolo[2,3-b]pyridine core. Specific synthetic methods and conditions may vary, but the overall strategy aims to achieve regioselective substitution. Researchers have reported various synthetic approaches, including multistep syntheses and modifications of existing pyrrolopyridine scaffolds .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrrolopyridine ring fused with a carboxylic acid moiety. The methoxy group (–OCH3) is attached to the 5-position, and the methyl group (–CH3) is at the 4-position. The nitrogen atom in the pyrrolo ring contributes to its aromaticity. Accurate characterization using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry is essential to confirm the structure .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on the functional groups present. Potential reactions include esterification, amidation, and decarboxylation. Researchers may explore derivatization strategies to modify its properties or enhance its biological activity. Further investigations are needed to understand its reactivity and potential applications .
Physical and Chemical Properties Analysis
Mechanism of Action
As of now, there is limited information on the specific mechanism of action for 5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . Its potential biological targets, binding interactions, and cellular effects remain to be elucidated. Future studies should focus on understanding its mode of action and potential therapeutic relevance .
Properties
IUPAC Name |
5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-7(15-2)4-12-9-8(5)6(3-11-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZOYDQTWOULSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177314 | |
Record name | 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101177314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-79-2 | |
Record name | 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101177314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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